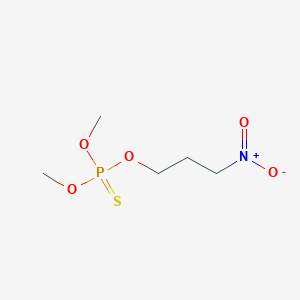
1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) dichloride: is a chemical compound known for its unique structure and properties. It is a colorless to yellow liquid with a special ammonia odor and is highly flammable. This compound is insoluble in water but soluble in most organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) dichloride involves the reaction of 1,2-dihalogenodiborane with lithium derivatives. For instance, the compound Br(Me2N)BB(NMe2)Br reacts with lithium mesityl or lithium phenyl to form various derivatives . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules. It is also employed in the preparation of polymers and other advanced materials .
Biology: In biological research, the compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for understanding biochemical pathways.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in catalysis and as a stabilizer in various chemical processes .
Mecanismo De Acción
The mechanism of action of 1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) dichloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing catalytic activities and biochemical pathways. Its unique structure allows it to participate in various chemical reactions, making it a versatile tool in research and industry .
Comparación Con Compuestos Similares
- 1,2-Bis(dimethylamino)ethane
- 1,2-Bis(dimethylamino)tetramethyldisilane
- 1,8-Bis(dimethylamino)naphthalene
Uniqueness: Compared to similar compounds, 1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) dichloride exhibits unique reactivity and stability. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions sets it apart from other related compounds .
Propiedades
IUPAC Name |
[1,2-bis(dimethylamino)-2-dimethylazaniumylideneethylidene]-dimethylazanium;dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N4.2ClH/c1-11(2)9(12(3)4)10(13(5)6)14(7)8;;/h1-8H3;2*1H/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHLXEARQRGUGK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)C(=[N+](C)C)N(C)C.[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide](/img/structure/B8047578.png)
![5-Methyl-4-phenyl-2-[4-(trifluoromethyl)phenyl]thiazole](/img/structure/B8047583.png)

